

Technical Guide: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

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Compound of Interest

Compound Name: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Cat. No.: B1289492

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CAS Number: 661463-13-4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene**, a key building block in synthetic organic chemistry, particularly relevant to the fields of pharmaceutical research and drug development.

Chemical Properties and Data

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a polysubstituted aromatic compound. Its structure, featuring nitro, bromo, fluoro, and methoxy groups, offers multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
CAS Number	661463-13-4	[1][2]
Molecular Formula	C ₇ H ₅ BrFNO ₃	[1][2]
Molecular Weight	250.02 g/mol	[1][2]
Appearance	Crystalline solid	[3]
Density (Predicted)	1.716 ± 0.06 g/cm ³	
Boiling Point (Predicted)	288.0 ± 35.0 °C at 760 mmHg	
¹ H-NMR (300 MHz, CDCl ₃)	δ (ppm): 3.96 (s, 3H), 7.40 (d, J=9.9 Hz, 1H), 7.58 (d, J=8.1 Hz, 1H)	[3]

Experimental Protocols

The following sections detail established experimental procedures for the synthesis of **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** and its subsequent application in a key cross-coupling reaction.

Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

This protocol describes a Sandmeyer-type reaction starting from 5-fluoro-4-methoxy-2-nitroaniline.[3]

Materials:

- 5-fluoro-4-methoxy-2-nitroaniline (4.1 g)
- Water (40 ml total)
- 1,4-Dioxane (10 ml)
- 48% Hydrobromic acid (24 ml total)

- Sodium nitrite
- Copper(I) bromide (3.6 g)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Hexane

Procedure:

- In a suitable reaction vessel, dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a mixture of water (20 ml) and 1,4-dioxane (10 ml).
- Add 48% hydrobromic acid (12 ml) to the solution. Heat the mixture to reflux and maintain for 15 minutes.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C. Stir the mixture for 15 minutes to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) bromide (3.6 g) in water (20 ml) and 48% hydrobromic acid (12 ml). Cool this solution to 0°C.
- Add the previously prepared diazonium salt solution dropwise to the copper(I) bromide solution, ensuring the temperature remains at 0°C.
- After the addition is complete, warm the reaction mixture to 60°C and stir for 15 minutes.
- Cool the mixture to room temperature and continue stirring for 1 hour.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Wash the organic phase sequentially with water.
- Dry the organic layer over anhydrous magnesium sulfate and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:8) to yield **1-bromo-5-fluoro-4-methoxy-2-nitrobenzene** as crystalline solid (5 g, 91% yield).
[\[3\]](#)

Buchwald-Hartwig Amination (Representative Protocol)

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction is fundamental in drug discovery for the formation of C-N bonds. The following is a general, yet detailed, protocol applicable to substrates of this type.

Materials:

- **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** (1.0 mmol, 1.0 equiv)
- Amine (e.g., aniline, morpholine) (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.02 mmol, 2 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
- Anhydrous toluene (5 ml)
- Ethyl acetate
- Celite®

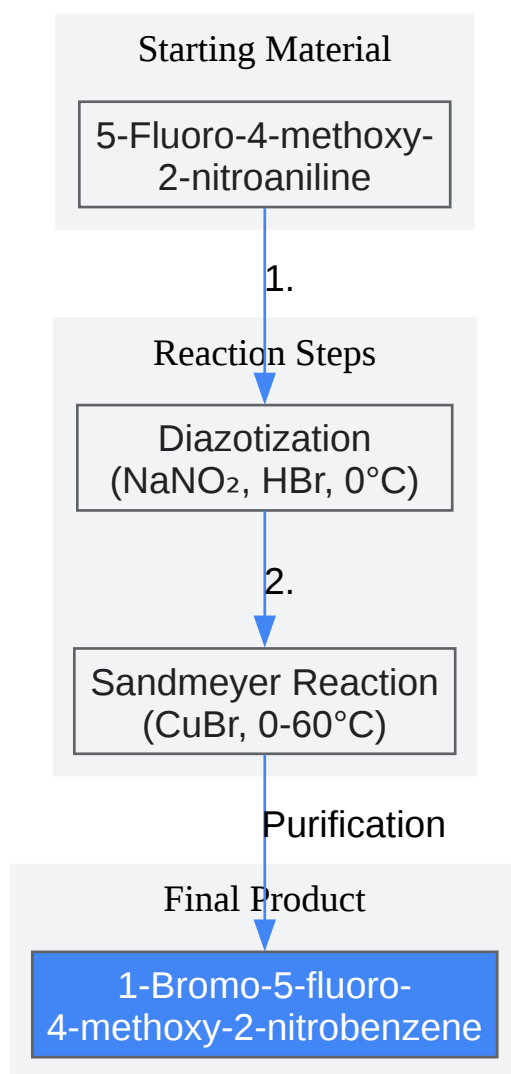
Procedure:

- To an oven-dried Schlenk tube, add **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** (1.0 mmol), $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (e.g., Argon or Nitrogen).
- Evacuate and backfill the Schlenk tube with the inert gas three times.

- Add the desired amine (1.2 mmol) followed by anhydrous toluene (5 ml) via syringe.
- Heat the reaction mixture to 100°C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

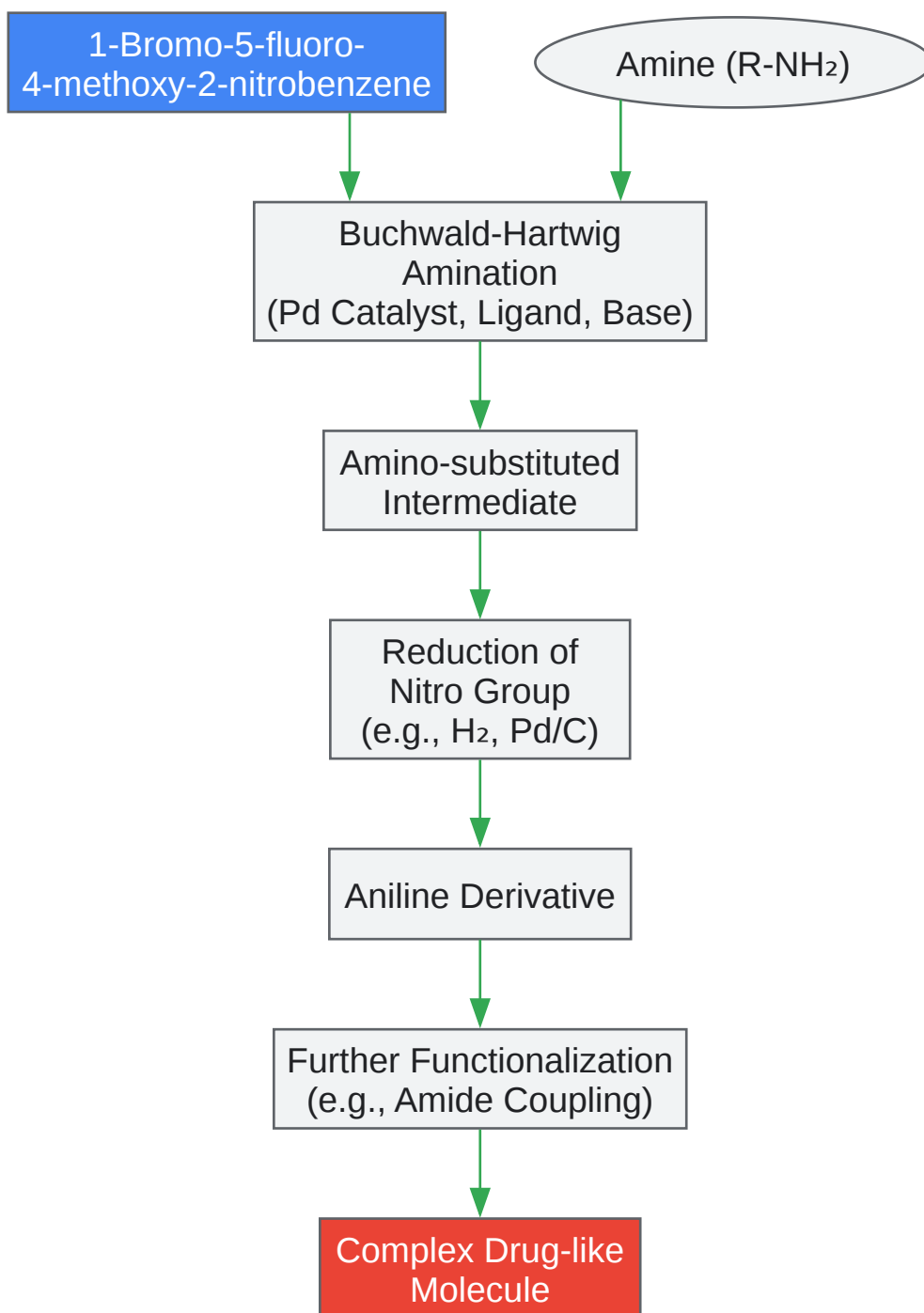
Visualized Workflows

The following diagrams illustrate the synthetic pathway to **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** and its subsequent use as a scaffold in a typical drug discovery workflow.



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Caption: Synthesis of **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene**.



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Caption: Drug discovery workflow utilizing the title compound.

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References

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